
2-Bromo-4-nitropyridine
Description
Molecular Structure and Chemical Identity
The molecular structure of 2-bromo-4-nitropyridine features a pyridine ring substituted with a bromine atom at the 2-position and a nitro group at the 4-position. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₅H₃BrN₂O₂ |
Molecular Weight | 202.99 g/mol |
CAS Number | 6945-67-1 |
SMILES Notation | [O-]N+C1=CC=NC(Br)=C1 |
InChI Key | AFVITJKRFRRQKT-UHFFFAOYSA-N |
Melting Point | 60–64°C |
Density | 1.833 g/cm³ (predicted) |
The compound crystallizes in the orthorhombic system, with the bromine atom nearly coplanar to the pyridine ring, while the nitro group’s oxygen atoms deviate slightly from the plane. This arrangement influences its reactivity, particularly in nucleophilic substitution and electrophilic aromatic substitution reactions.
Historical Context in Nitropyridine Chemistry
Nitropyridines emerged as critical intermediates in the mid-20th century, with early synthesis methods involving direct nitration of pyridine derivatives. The development of this compound is rooted in advancements in vicarious nucleophilic substitution (VNS) and transition-metal-free alkylation techniques. For example, the reaction of pyridine N-oxide with nitrating agents like HNO₃/H₂SO₄, followed by bromination, became a standard synthetic route.
Historically, nitropyridines were challenging to functionalize due to their electron-deficient rings. However, the discovery of VNS in the 1980s enabled selective C–H alkylation, expanding their utility in drug discovery. This compound gained prominence as a precursor for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), where its derivatives demonstrated sub-micromolar antiviral activity.
Classification and Nomenclature
This compound belongs to two functional classes:
- Halogenated Aromatic Compounds : The bromine atom facilitates nucleophilic substitution (e.g., Suzuki-Miyaura coupling).
- Nitroaromatic Heterocycles : The nitro group enhances electrophilicity, enabling reactions such as reduction to amines or participation in cycloadditions.
Systematic nomenclature follows IUPAC rules, with numbering starting at the pyridine nitrogen. Alternative names include 4-nitro-2-bromopyridine and 2-bromanyl-4-nitro-pyridine. Regulatory identifiers include EC 627-225-2 and DSSTox ID DTXSID30287685.
Significance in Heterocyclic Chemistry Research
Pharmaceutical Applications
- Antiviral Agents : Nitropyridine derivatives, including this compound, are key intermediates in NNRTIs. Compound 7b, a derivative, showed EC₅₀ = 0.056 μM against HIV-1, outperforming nevirapine (EC₅₀ = 0.23 μM).
- Anticancer Research : The bromine atom serves as a leaving group in cross-coupling reactions to generate biaryl structures targeting kinase inhibitors.
Agrochemical Development
Propriétés
IUPAC Name |
2-bromo-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVITJKRFRRQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287685 | |
Record name | 2-bromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-67-1 | |
Record name | 6945-67-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Direct Bromination of 4-Nitropyridine
The bromination of 4-nitropyridine represents a straightforward route to 2-bromo-4-nitropyridine. The nitro group at the 4-position acts as a strong electron-withdrawing group, directing electrophilic bromination to the ortho (2-) position. This method typically employs molecular bromine (Br₂) in a polar solvent system, such as acetic acid or sulfuric acid, under controlled temperatures (0–5°C) to minimize side reactions like dibromination or ring degradation .
Reaction Conditions and Optimization
-
Solvent Systems : Acetic acid is preferred for its ability to dissolve both bromine and 4-nitropyridine while stabilizing intermediates.
-
Catalysts : Lewis acids like iron(III) bromide (FeBr₃) enhance reaction rates by polarizing the Br₂ molecule.
-
Temperature Control : Maintaining temperatures below 10°C suppresses thermal decomposition of the nitro group.
Yield and Purity
-
Typical yields range from 70% to 85%, with purity ≥95% achievable via recrystallization in ethanol-water mixtures .
-
Impurities such as 2,6-dibromo-4-nitropyridine are minimized by stoichiometric control of Br₂ (1.1–1.2 equivalents).
Nitration of 2-Bromopyridine
An alternative approach involves nitrating 2-bromopyridine at the 4-position. The bromine substituent directs nitration to the para position relative to itself, leveraging the meta-directing nature of the pyridine ring’s nitrogen atom. This method employs mixed acid systems (HNO₃/H₂SO₄) under rigorously controlled conditions.
Key Parameters
-
Nitrating Agent : Fuming nitric acid (≥90% HNO₃) ensures efficient nitration.
-
Acid Ratio : A 3:1 ratio of H₂SO₄ to HNO₃ optimizes nitronium ion (NO₂⁺) generation.
-
Reaction Time : Extended durations (6–8 hours) at 0–5°C maximize conversion while avoiding oxidative side reactions.
Challenges and Solutions
-
Byproduct Formation : Over-nitration or ring oxidation can occur at elevated temperatures. Mitigation involves gradual addition of nitrating agents and inert atmosphere use (e.g., N₂).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product with >98% purity.
Industrial-Scale Synthesis via Continuous Flow Processes
For large-scale production, continuous flow reactors offer advantages in efficiency and safety. These systems enable precise control over reaction parameters, reducing the risk of exothermic runaway reactions associated with batch processing .
Process Design
-
Reactor Configuration : Tubular reactors with integrated cooling jackets maintain isothermal conditions.
-
Residence Time : 10–15 minutes at 50–60°C ensures complete conversion.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized FeBr₃) are retained via in-line filtration, reducing waste.
Economic and Environmental Considerations
-
Solvent Recovery : Acetic acid is distilled and reused, lowering production costs.
-
Waste Minimization : Bromine scavengers (e.g., NaHSO₃) neutralize excess Br₂, preventing environmental release .
Mechanistic Insights and Computational Modeling
Density functional theory (DFT) studies elucidate the electronic factors governing regioselectivity in this compound synthesis. The nitro group’s electron-withdrawing effect lowers the electron density at the 4-position, facilitating electrophilic attack.
Computational Findings
-
Frontier Molecular Orbitals (FMOs) : The LUMO of 4-nitropyridine localizes at the 2-position, aligning with bromination preferences.
-
Transition-State Analysis : Bromination proceeds via a Wheland intermediate stabilized by resonance with the nitro group.
Validation Through Kinetic Isotope Effects (KIEs)
-
Deuterium labeling at the 2-position confirms the intermediacy of a σ-complex, with KIEs (k_H/k_D ≈ 1.8) supporting a concerted mechanism .
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Bromination of 4-nitropyridine | 85 | 96 | High | Moderate |
Nitration of 2-bromopyridine | 78 | 98 | Moderate | High |
Continuous Flow Process | 92 | 99 | Very High | High |
Trade-offs
-
Bromination Route : Higher yields but requires handling hazardous Br₂.
-
Nitration Route : Superior purity but slower reaction kinetics.
-
Flow Chemistry : Optimal for large-scale production but demands significant capital investment.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Bromo-4-aminopyridine.
Coupling Reactions: Biaryl compounds with diverse substituents.
Applications De Recherche Scientifique
Pharmaceutical Synthesis
Role as an Intermediate:
2-Bromo-4-nitropyridine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds, especially those targeting bacterial infections and cancer therapies. Its unique structure allows for the formation of various derivatives that exhibit significant biological activity.
Case Study:
A notable study highlighted its use in synthesizing antimicrobial agents. The compound demonstrated promising efficacy against a range of pathogens, indicating its potential in developing new antibiotics .
Organic Electronics
Development of Electronic Materials:
The compound is integral to the production of organic electronic materials, including organic light-emitting diodes (OLEDs). Its incorporation enhances the efficiency and performance of these devices due to its favorable electronic properties.
Research Findings:
Research has shown that this compound can improve charge transport properties in OLEDs, leading to better device performance and stability .
Agricultural Chemicals
Formulation of Agrochemicals:
In agriculture, this compound is utilized in formulating herbicides and fungicides. Its effectiveness contributes to improved crop yields and pest management strategies.
Case Study:
Studies have indicated that formulations containing this compound can enhance resistance against certain pests while minimizing environmental impact .
Material Science
Creation of Novel Materials:
The compound is employed in material science for developing materials with specific electronic and optical properties. This application is particularly relevant in nanotechnology and advanced materials engineering.
Research Insights:
Recent investigations have focused on using this compound to create nanostructured materials that exhibit unique properties suitable for various applications, including sensors and catalysts .
Biochemical Research
Utilization in Biochemical Assays:
In biochemical research, this compound is used in various assays to study enzyme interactions and cellular processes. Its ability to modify biological targets makes it a valuable tool for researchers.
Findings:
Research has shown that this compound can act as an inhibitor for certain enzymes, providing insights into metabolic pathways and potential therapeutic targets .
Data Summary Table
Mécanisme D'action
The mechanism of action of 2-Bromo-4-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which facilitates nucleophilic substitution at the 2-position. The bromine atom serves as a leaving group, making the compound reactive towards nucleophiles. In reduction reactions, the nitro group undergoes a stepwise reduction to form an amino group .
Comparaison Avec Des Composés Similaires
Comparison with Similar Bromonitropyridine Derivatives
Structural Isomers and Regioisomers
The position of bromine and nitro groups significantly impacts reactivity and physical properties. Key analogs include:
Key Observations :
- Melting Points : Regioisomers with nitro groups in ortho positions (e.g., 5-bromo-2-nitropyridine ) exhibit higher melting points (148–150°C) compared to meta-substituted analogs, likely due to stronger intermolecular interactions .
- Molecular Weight : Methyl-substituted derivatives (e.g., 4-bromo-2-methyl-3-nitropyridine ) have higher molecular weights, altering solubility and reactivity .
Chemical Reactivity
Nucleophilic Substitution :
- This compound : Bromine at position 2 undergoes substitution with nucleophiles (e.g., Cl⁻, I⁻) to form halogen-exchanged products .
- 2-Bromo-5-nitropyridine : The nitro group at position 5 directs electrophilic attacks to position 3, enabling regioselective functionalization .
Cross-Coupling Reactions :
- Sonogashira Coupling: this compound reacts with terminal alkynes under microwave conditions to form arylacetylene derivatives .
- Suzuki Coupling : 5-Bromo-2-nitropyridine participates in palladium-catalyzed couplings for biaryl synthesis .
Activité Biologique
2-Bromo-4-nitropyridine (CAS No. 6945-67-1) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article compiles detailed research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 202.99 g/mol |
Boiling Point | Not available |
Solubility | 0.567 mg/ml |
Log P (octanol-water) | 1.28 |
H-bond Acceptors | 3 |
H-bond Donors | 0 |
Pharmacological Effects
- CYP Enzyme Inhibition :
-
Toxicity Studies :
- While specific toxicity data for this compound is limited, related compounds like 5-bromo-2-nitropyridine have shown significant toxicity, including cases of methemoglobinemia and acute renal failure following exposure . This indicates a need for caution when handling or using this compound in therapeutic contexts.
- Cellular Effects :
Case Studies
A notable case study involving a compound structurally related to this compound highlights its potential risks:
- A 40-year-old male exposed to 5-bromo-2-nitropyridine developed severe symptoms including dizziness, cyanosis, and acute renal failure due to methemoglobinemia after skin and respiratory exposure. The case underscores the importance of understanding the biological impacts of nitropyridine derivatives and their potential for causing serious health issues .
Synthetic Applications
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of nitroimidazole drugs which are used in treating infections and cancers . Its synthetic accessibility is rated moderately (2.22), indicating it can be produced with relative ease compared to other complex organic compounds.
Q & A
Q. What are the recommended methods for synthesizing 2-Bromo-4-nitropyridine, and how can reaction conditions be optimized for higher yield?
this compound is typically synthesized via nitration of 2-bromopyridine derivatives. Optimization involves controlling reaction temperature (e.g., 0–5°C to minimize side reactions), using mixed acid systems (HNO₃/H₂SO₄), and ensuring stoichiometric excess of nitrating agents. Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve ≥96% purity .
Example Protocol:
- Dissolve 2-bromo-3-nitropyridine precursor in fuming HNO₃ under ice-cooling.
- Quench with ice, extract with dichloromethane, and dry over Na₂SO₄.
- Yield improvement (~85%) is achievable by slow addition of nitrating agents and inert atmosphere use.
Q. How should researchers characterize this compound to confirm its structure and purity?
Key characterization methods include:
- NMR : H NMR (CDCl₃) shows aromatic protons at δ 8.6–9.1 ppm (pyridine ring) and absence of impurities.
- IR : Strong NO₂ stretching at ~1520 cm⁻¹ and C-Br at ~650 cm⁻¹.
- Melting Point : 139–141°C (lit. value) .
- Mass Spectrometry : Molecular ion peak at m/z 203 (M⁺).
Property | Value | Source |
---|---|---|
Molecular Weight | 202.99 g/mol | |
CAS Number | 6945-67-1 | |
Melting Point | 139–141°C | |
Purity | ≥96% (HPLC/GC) |
Q. What are the key considerations for the safe handling and storage of this compound?
The compound is toxic (H301: toxic if swallowed) and irritant (H315: skin irritation). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. Avoid exposure to moisture to prevent decomposition .
Advanced Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?
DFT studies (e.g., B3LYP/6-311++G**) can model the electron density and frontier molecular orbitals (FMOs). The nitro group’s electron-withdrawing effect lowers the LUMO energy at the 4-position, favoring nucleophilic attack. Exact-exchange functionals (e.g., Becke’s 1993 method) improve accuracy in predicting activation energies for bromine displacement .
Q. What strategies resolve contradictions between experimental reactivity data and computational predictions?
Discrepancies (e.g., unexpected regioselectivity in Suzuki coupling) may arise from solvent effects or transition-state stabilization not captured in gas-phase DFT. Solutions include:
- Re-optimizing calculations with implicit solvation models (e.g., PCM).
- Validating via kinetic isotope effects or isotopic labeling .
Q. How can regioselective functionalization of this compound be achieved?
The nitro group deactivates the pyridine ring, directing electrophiles to the 2-position. For nucleophilic substitutions (e.g., SNAr), microwave-assisted heating (120°C, DMF) with K₂CO₃ as base enhances selectivity for bromine displacement. Computational MD simulations can guide solvent and catalyst selection to suppress competing pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.